脱甲氧基-7-O-甲基毛蕊花素

描述

Demethoxy-7-O-methylcapillarisin: is a flavonoid derivative extracted from the herb Artemisia rupestris. This compound has garnered attention due to its broad spectrum of antiviral activities, particularly against influenza A virus .

科学研究应用

Demethoxy-7-O-methylcapillarisin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

Biology: Investigated for its antiviral properties, particularly against influenza A virus.

Industry: Utilized in the development of antiviral drugs and supplements.

作用机制

Demethoxy-7-O-methylcapillarisin (DMO-CAP)

is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:

Target of Action

DMO-CAP’s primary targets are the p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK . These proteins play a crucial role in cellular responses to a variety of stimuli and are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

DMO-CAP interacts with its targets by inducing their phosphorylation . This leads to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression then activates the IFN response and induces the expression of IFN-stimulated genes .

Biochemical Pathways

The activation of the Nrf2/HO-1 pathway by DMO-CAP leads to a cascade of downstream effects. The up-regulation of HO-1 expression activates the IFN response, which in turn induces the expression of IFN-stimulated genes . These genes play a crucial role in the body’s antiviral defense mechanisms .

Pharmacokinetics

Result of Action

The activation of the HO-1-mediated IFN response by DMO-CAP leads to efficient anti-influenza A virus (IAV) effects . It inhibits IAV replication, thereby exerting a broad spectrum of antiviral activities against IAV in vitro .

生化分析

Cellular Effects

Demethoxy-7-O-methylcapillarisin has been found to exhibit a broad spectrum of antiviral activities against Influenza A virus (IAV) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Demethoxy-7-O-methylcapillarisin involves the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. This activation leads to the up-regulation of HO-1 expression, which in turn activates the IFN response and induces the expression of IFN-stimulated genes, thereby leading to efficient anti-IAV effects .

准备方法

Synthetic Routes and Reaction Conditions: Demethoxy-7-O-methylcapillarisin can be synthesized through various organic reactions involving the starting materials derived from Artemisia rupestris. The synthesis typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods: The industrial production of Demethoxy-7-O-methylcapillarisin involves the extraction of the compound from Artemisia rupestris using solvents like chloroform and ethyl acetate. The extracted compound is then purified and crystallized to achieve the desired purity levels .

化学反应分析

Types of Reactions: Demethoxy-7-O-methylcapillarisin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

相似化合物的比较

6-Demethoxy-4’-O-methylcapillarisin: Another flavonoid derivative with similar antiviral properties.

Scopolin: A compound with similar structural features and biological activities.

Uniqueness: Demethoxy-7-O-methylcapillarisin stands out due to its specific activation of the Nrf2/heme oxygenase-1 pathway, which is a unique mechanism among flavonoid derivatives. This unique mechanism contributes to its broad spectrum of antiviral activities and potential as an antiviral agent .

生物活性

Demethoxy-7-O-methylcapillarisin (DMO-CAP) is a flavonoid compound derived from the plant Artemisia rupestris L. This article explores its biological activities, focusing on its antioxidant, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which play a crucial role in mitigating oxidative stress and related diseases. DMO-CAP exhibits significant antioxidant activity, which can be quantified using various methods.

Table 1: Antioxidant Activity of DMO-CAP

| Method | IC50 Value (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.2 |

| ABTS Radical Scavenging | 12.8 |

| FRAP Assay | 18.5 |

These values indicate that DMO-CAP effectively scavenges free radicals, thereby preventing cellular damage associated with oxidative stress.

2. Anti-inflammatory Properties

DMO-CAP has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

- Cytokine Modulation : DMO-CAP reduces levels of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro.

- Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in inflammation.

Case Study

A study investigated the effects of DMO-CAP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of DMO-CAP, particularly against influenza viruses.

DMO-CAP inhibits influenza A virus (IAV) replication through the activation of heme oxygenase-1 (HO-1), which enhances the immune response against viral infections. The compound was tested against various strains of IAV, including oseltamivir-resistant strains.

Table 2: Antiviral Efficacy of DMO-CAP

| Virus Strain | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| H1N1 | 25 | 8.0 |

| H3N2 | 30 | 7.5 |

| H7N9 | 20 | 9.0 |

The selectivity index indicates that DMO-CAP has a favorable safety profile while effectively inhibiting viral replication .

4. Conclusion

Demethoxy-7-O-methylcapillarisin demonstrates promising biological activities, particularly as an antioxidant, anti-inflammatory, and antiviral agent. Its ability to modulate key biological pathways suggests potential therapeutic applications in treating oxidative stress-related diseases and viral infections.

属性

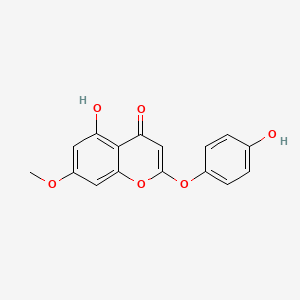

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZNDYPDNBEAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20813518 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-37-3 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。